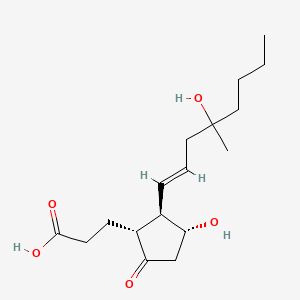
2,3,4,5-Tetranor-misoprostol Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5-Tetranor-misoprostol Acid is a metabolite of misoprostol, a synthetic analogue of prostaglandin E1. Misoprostol is widely used for its gastroprotective and abortifacient properties. The compound this compound is formed through the metabolic breakdown of misoprostol in the human body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetranor-misoprostol Acid typically involves the metabolic conversion of misoprostol. Misoprostol itself is synthesized through a series of chemical reactions starting from prostaglandin E1 analogs. The process involves esterification, reduction, and oxidation steps under controlled conditions .
Industrial Production Methods: Industrial production of this compound is not common as it is primarily a metabolic byproduct. the production of misoprostol, its precursor, involves large-scale chemical synthesis using advanced pharmaceutical manufacturing techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,4,5-Tetranor-misoprostol Acid undergoes various chemical reactions, including:
Oxidation: Conversion of misoprostol to its acid form.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions can modify the functional groups on the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include methanol, ethanol, and dichloromethane.
Major Products: The primary product of these reactions is this compound itself, along with other minor metabolites depending on the reaction conditions .
Applications De Recherche Scientifique
2,3,4,5-Tetranor-misoprostol Acid has several applications in scientific research:
Chemistry: Used as a reference compound in the study of prostaglandin metabolism.
Biology: Helps in understanding the metabolic pathways of prostaglandins.
Medicine: Plays a role in pharmacokinetic studies of misoprostol and its metabolites.
Industry: Utilized in the development of analytical methods for drug testing and toxicology.
Mécanisme D'action
The mechanism of action of 2,3,4,5-Tetranor-misoprostol Acid is closely related to its parent compound, misoprostol. Misoprostol acts by stimulating prostaglandin E1 receptors, leading to reduced gastric acid secretion and increased mucus production in the stomach. It also induces uterine contractions by acting on the smooth muscle cells of the uterus .
Comparaison Avec Des Composés Similaires
Misoprostol Acid: The direct metabolite of misoprostol.
2,3-Dinor-misoprostol Acid: Another metabolite of misoprostol.
Prostaglandin E1: The natural analog of misoprostol.
Uniqueness: 2,3,4,5-Tetranor-misoprostol Acid is unique due to its specific metabolic pathway and its role in the pharmacokinetics of misoprostol. Unlike other prostaglandin analogs, it is primarily studied for its metabolic significance rather than direct therapeutic applications .
Propriétés
Formule moléculaire |
C17H28O5 |
|---|---|
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
3-[(1R,2R,3R)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]propanoic acid |
InChI |
InChI=1S/C17H28O5/c1-3-4-9-17(2,22)10-5-6-12-13(7-8-16(20)21)15(19)11-14(12)18/h5-6,12-14,18,22H,3-4,7-11H2,1-2H3,(H,20,21)/b6-5+/t12-,13-,14-,17?/m1/s1 |
Clé InChI |
YFJARCYAVNJENL-UJBVHABQSA-N |
SMILES isomérique |
CCCCC(C)(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCC(=O)O)O)O |
SMILES canonique |
CCCCC(C)(CC=CC1C(CC(=O)C1CCC(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]-5-(trifluoromethyl)triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B10780362.png)
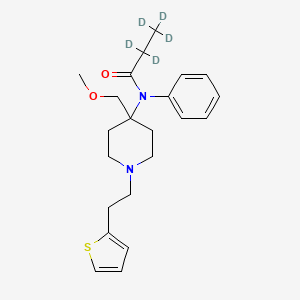
![(5Z)-5-[[2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrol-3-yl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B10780380.png)
![2-[4-[3-[1-[4-(2-aminopyrimidin-5-yl)phenyl]-1-cyclopropylethyl]-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B10780386.png)
![methyl 2-hydroxy-3-[N-[1-(2-morpholin-4-ylacetyl)-2,3-dihydroindol-5-yl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate](/img/structure/B10780405.png)
![3-[3-Hydroxy-2-(4-hydroxy-4-methyloct-1-en-1-yl)-5-oxocyclopentyl]propanoic acid](/img/structure/B10780412.png)
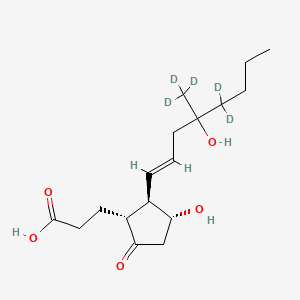
![(7E,11E,23Z)-17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione](/img/structure/B10780434.png)
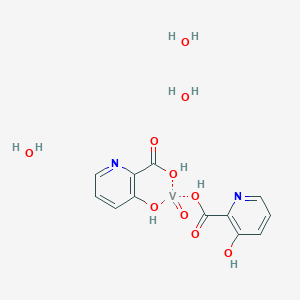
![(7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10780461.png)
![(1S,3R,6R,7Z,11Z,13R,16S,17S,20S,21R,22S,23Z)-17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione](/img/structure/B10780467.png)
![1-But-2-en-2-yl-2,8,10-trichloro-3,9-dihydroxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one](/img/structure/B10780471.png)
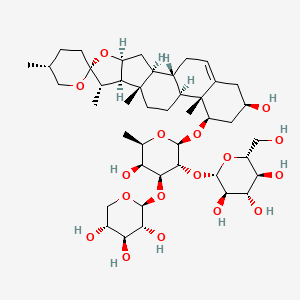
![(1'S,2S,3R,4'R,6R,8'S,10'E,12'R,13'R,14'E,16'E,20'S,21'S,24'R)-2-cyclohexyl-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B10780477.png)
